molecular formula C18H14ClN3O3 B2614862 4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105213-67-9

4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2614862
CAS No.: 1105213-67-9
M. Wt: 355.78
InChI Key: BJHKQFAKUSMNBG-UHFFFAOYSA-N
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Description

4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzo[b][1,4]oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The benzo[b][1,4]oxazinone core can be synthesized via a condensation reaction involving an appropriate amine and a carboxylic acid derivative, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The oxadiazole ring and benzo[b][1,4]oxazinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinones: Compounds with a similar benzo[b][1,4]oxazinone core but different substituents.

    Oxadiazoles: Compounds featuring the 1,2,4-oxadiazole ring, which may have different substituents on the ring.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group attached to various functional groups.

Uniqueness

4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-5-6-14-15(7-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-2-4-13(19)8-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHKQFAKUSMNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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